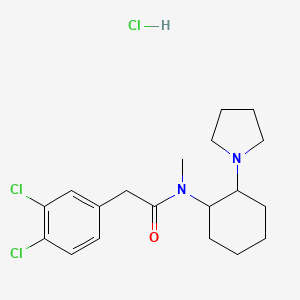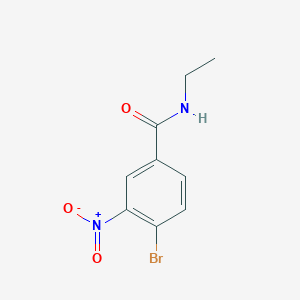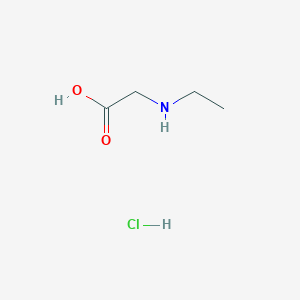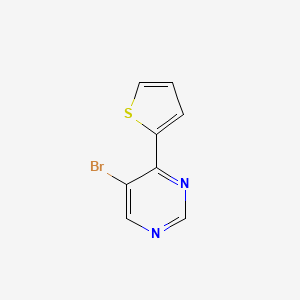
1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide
Vue d'ensemble
Description
1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide is an organic compound that features a tosyl group attached to an imidazolinium ring. This compound is notable for its utility in organic synthesis, particularly in the formation of imidazolium salts, which are valuable intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide can be synthesized through a multi-step process involving the following key steps:
Formation of the Imidazolinium Ring: This typically involves the reaction of an appropriate diamine with a carbonyl compound under acidic conditions to form the imidazolinium ring.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazolinium intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new imidazolium derivatives.
Oxidation and Reduction: The imidazolinium ring can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the nitrogen atoms of the imidazolinium ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various imidazolium salts with different substituents replacing the tosyl group.
Oxidation Products: Oxidized imidazolinium derivatives.
Reduction Products: Reduced forms of the imidazolinium ring, potentially leading to imidazolidine derivatives.
Applications De Recherche Scientifique
1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of ionic liquids and other imidazolium-based compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the imidazolinium ring.
Medicine: Explored for its role in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various organic reactions.
Mécanisme D'action
The mechanism by which 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide exerts its effects involves:
Molecular Targets: The imidazolinium ring can interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions.
Pathways Involved: The compound may interfere with enzymatic pathways by binding to active sites or altering the redox state of key enzymes.
Comparaison Avec Des Composés Similaires
- 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolium chloride
- 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolium bromide
- 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolium fluoride
Uniqueness: 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and overall stability compared to its chloride, bromide, and fluoride counterparts. The iodide ion can also participate in specific reactions that other halides may not, providing distinct synthetic advantages.
Propriétés
IUPAC Name |
1,5,5-trimethyl-3-(4-methylphenyl)sulfonyl-4H-imidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O2S.HI/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15;/h5-8,10H,9H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMPDAVKHJYSCP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC([N+](=C2)C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71254-91-6 | |
| Record name | 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione](/img/structure/B1612069.png)



![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)








